![molecular formula C16H15N3S B2808399 5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 346638-17-3](/img/structure/B2808399.png)
5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
The compound “5-(diphenylmethyl)-4-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule. It contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms. The diphenylmethyl group is a common moiety in organic chemistry, consisting of a methane wherein two hydrogen atoms are replaced by two phenyl groups .
Synthesis Analysis
While specific synthesis methods for this compound are not available, diphenylmethyl derivatives are often prepared via Friedel–Crafts alkylation, which involves the reaction of benzyl chloride with benzene in the presence of a Lewis acid such as aluminium chloride . Triazoles can be synthesized using various methods, including the Huisgen cycloaddition, a popular method for synthesizing 1,2,4-triazoles .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the triazole ring and the diphenylmethyl group. The geometry around the sulfur atom in the thiol group would likely be tetrahedral .Chemical Reactions Analysis
The types of reactions this compound might undergo would depend on its specific structure and the conditions under which it is used. Triazoles are known to participate in various chemical reactions, including nucleophilic substitutions and cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, diphenylmethane has a melting point of 22-24 °C and a boiling point of 264 °C .Scientific Research Applications
Biological and Pharmacological Applications
1,2,4-Triazoles, including the compound , have been found to possess significant biological and pharmacological properties . They are developed to a lesser extent compared to their 1,2,3 counterparts but still hold importance in pharmaceutical chemistry .
Antibacterial Agents
1,2,4-Triazoles have been proven to exhibit significant antibacterial activity . This makes them important in the development of new antibacterial agents, especially in the face of increasing microbial resistance .
Green Chemistry
The compound can be synthesized using green chemistry conditions, which involve nonconventional sources for chemical reactions like microwave, mechanical mixing, visible light, and ultrasound . This aligns with the goals of organic synthesis oriented towards biologically active compounds, which aim for efficient and environmentally safe methods .
Antioxidant Activity
1,2,3-Triazoles, which share a similar structure with the compound, have been used in antioxidant assays . Although not directly mentioned, it’s plausible that the compound could also have potential antioxidant properties.
DNA Marker Detection
1H-1,2,4-Triazole-3-thiol, a related compound, has been used in designing a probe for fast and accurate detection of DNA markers . It’s possible that the compound could be used in a similar manner.
Nonlinear Optical Properties
Derivatives of N-substituted 2- ((5- (3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide, which is structurally similar to the compound, have been synthesized and their nonlinear optical properties have been investigated . This suggests potential applications of the compound in the field of optics.
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that 1h-1,2,4-triazole-3-thiol, a related compound, exhibits tautomerism in solution . This could suggest that 5-Benzhydryl-4-methyl-4H-1,2,4-triazole-3-thiol may also exhibit similar behavior, potentially influencing its interactions with its targets.
Biochemical Pathways
Related compounds such as 1h-1,2,4-triazole-3-thiol have been shown to form novel luminescent polymers with cadmium (ii) salts , suggesting potential interactions with metal ions.
Action Environment
A related compound, 4-methyl-4h-1,2,4-triazole-3-thiol, has been studied as a corrosion inhibitor for copper in a 35% NaCl solution , suggesting that environmental factors such as salinity could potentially influence the action of triazole compounds.
properties
IUPAC Name |
3-benzhydryl-4-methyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-19-15(17-18-16(19)20)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFBXNETXIDVGPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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